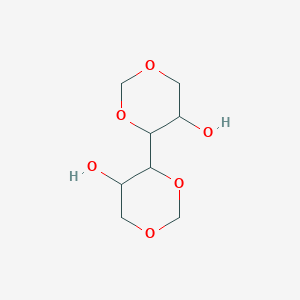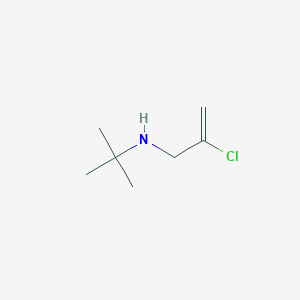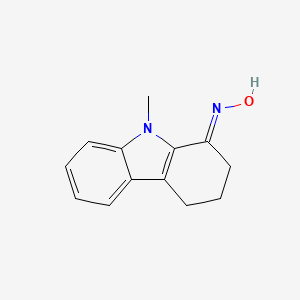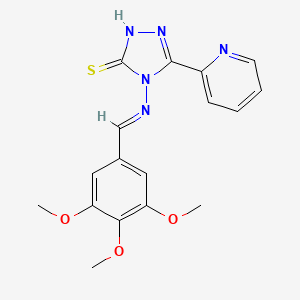
N-(1-adamantyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-N’-phenylthiourea is an organic compound characterized by the presence of an adamantyl group and a phenyl group attached to a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-N’-phenylthiourea typically involves the reaction of 1-adamantylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
1-adamantylamine+phenyl isothiocyanate→N-(1-adamantyl)-N’-phenylthiourea
The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N-(1-adamantyl)-N’-phenylthiourea are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-adamantyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(1-adamantyl)-N’-phenylthiourea is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and material science.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
N-(1-adamantyl)-N’-phenylthiourea has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features enable it to interact with biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
作用機序
The mechanism of action of N-(1-adamantyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, further modulating its activity.
類似化合物との比較
Similar Compounds
N-(1-adamantyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N-(1-adamantyl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(1-adamantyl)-N’-phenylguanidine: Features a guanidine group in place of thiourea.
Uniqueness
N-(1-adamantyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C17H22N2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-phenylthiourea |
InChI |
InChI=1S/C17H22N2S/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20) |
InChIキー |
XUSOQQLCHAESHK-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12007038.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)


![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)


![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)

